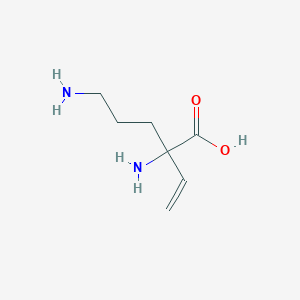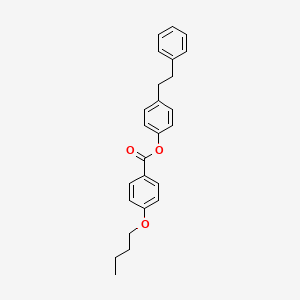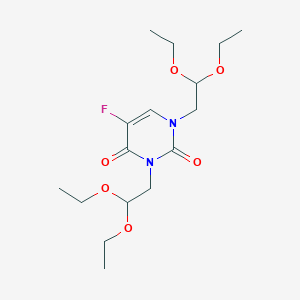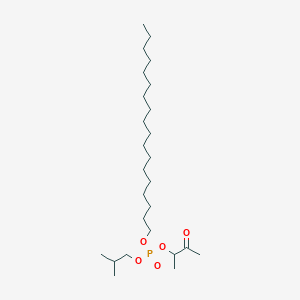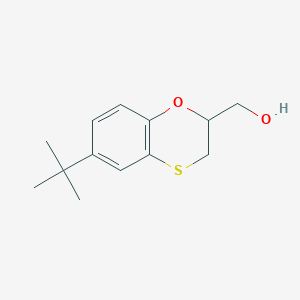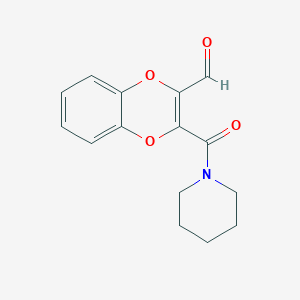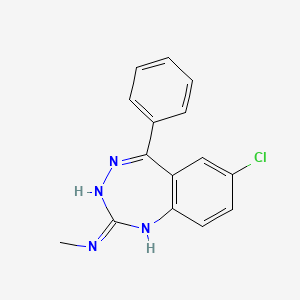
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is a chemical compound with a molecular formula of C16H14ClN3. It is a member of the benzodiazepine family, which is known for its psychoactive properties. This compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzotriazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Chlordiazepoxide: Used for its anxiolytic and muscle relaxant properties.
Uniqueness
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and interaction with the GABA receptor can result in different therapeutic effects and side effect profiles.
Propriétés
Numéro CAS |
105448-14-4 |
|---|---|
Formule moléculaire |
C15H13ClN4 |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C15H13ClN4/c1-17-15-18-13-8-7-11(16)9-12(13)14(19-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
Clé InChI |
HYSSTQLUIMDROE-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



